molecular formula C18H18O3 B1673812 2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol CAS No. 99134-29-9

2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol

Cat. No.: B1673812
CAS No.: 99134-29-9
M. Wt: 282.3 g/mol
InChI Key: RRKABGWFFMSVQH-ZZXKWVIFSA-N
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Description

L-651896 is a compound known for its anti-inflammatory and antiproliferative activities. It functions as an inhibitor of 5-lipoxygenase and cyclooxygenase, which are enzymes involved in the production of leukotrienes and prostaglandins. These properties make L-651896 a valuable compound for studying respiratory and cardiovascular diseases, as well as skin and other inflammatory diseases .

Chemical Reactions Analysis

L-651896 undergoes various chemical reactions, primarily involving oxidation and reduction processes. It inhibits the activity of 5-lipoxygenase and cyclooxygenase, thereby reducing the production of leukotrienes and prostaglandins. Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of substrates into desired products. The major products formed from these reactions are typically intermediates or final compounds with anti-inflammatory properties .

Scientific Research Applications

L-651896 has a wide range of scientific research applications:

Mechanism of Action

L-651896 exerts its effects by inhibiting the enzymes 5-lipoxygenase and cyclooxygenase. These enzymes are involved in the biosynthesis of leukotrienes and prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, L-651896 reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory and antiproliferative effects. The molecular targets of L-651896 include the active sites of 5-lipoxygenase and cyclooxygenase, where it binds and prevents the conversion of arachidonic acid into leukotrienes and prostaglandins .

Comparison with Similar Compounds

L-651896 is unique in its dual inhibition of 5-lipoxygenase and cyclooxygenase, which distinguishes it from other compounds that may only target one of these enzymes. Similar compounds include:

    REV 5901A: An orally active leukotriene receptor antagonist and 5-lipoxygenase inhibitor with antimicrobial activity.

    Masilukast: An oral leukotriene D4 receptor antagonist used for studying diseases associated with inflammation.

    CGP 35949: An LTD4 antagonist with phospholipase inhibitory activity.

    LY255283: A specific antagonist of leukotriene B4 receptor.

    ABT-080: A leukotriene synthesis inhibitor potentially used for treating asthma

L-651896’s ability to inhibit both 5-lipoxygenase and cyclooxygenase makes it a versatile compound for studying various inflammatory pathways and developing therapeutic agents.

Properties

CAS No.

99134-29-9

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

6-[(E)-3-[2-(hydroxymethyl)phenyl]prop-2-enyl]-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C18H18O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-11,19-20H,7-9,12H2/b6-3+

InChI Key

RRKABGWFFMSVQH-ZZXKWVIFSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C21)O)C/C=C/C3=CC=CC=C3CO

SMILES

C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3CO

Canonical SMILES

C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3CO

Appearance

Solid powder

120694-96-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol
L 651896
L-651896

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol
Reactant of Route 2
2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol
Reactant of Route 3
2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol
Reactant of Route 4
2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol
Reactant of Route 5
2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol
Reactant of Route 6
2,3-Dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol

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